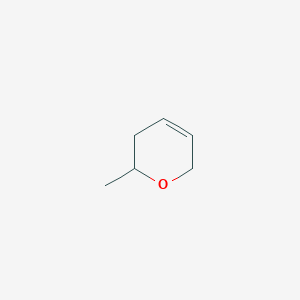

2H-Pyran, 3,6-dihydro-2-methyl-

Description

Contextual Significance of Dihydropyran Scaffolds in Modern Organic and Medicinal Chemistry Research

Dihydropyran rings are prevalent in a multitude of biologically active natural products and pharmaceuticals. Their presence is critical to the bioactivity of compounds with diverse therapeutic applications, including antiviral and antimicrobial agents. For instance, the pyran ring is a key structural feature in Vitamin E and the antiviral drug Zanamivir. frontiersin.org The utility of dihydropyrans also extends to their role as versatile synthetic intermediates. The embedded enol ether functionality within the dihydropyran ring allows for a range of chemical transformations, making them valuable precursors in the synthesis of complex molecules. The development of efficient and stereoselective methods for constructing dihydropyran rings is a major focus in contemporary organic synthesis. researchgate.netorganic-chemistry.org

Rationale for Focused Academic Investigation of 2H-Pyran, 3,6-dihydro-2-methyl- and its Structural Analogues

The focused investigation of 2H-Pyran, 3,6-dihydro-2-methyl-, and its analogues is driven by several key factors. The methyl group at the 2-position introduces a chiral center, making this molecule a valuable target for asymmetric synthesis and for studying the influence of stereochemistry on biological activity. The position of the double bond between C4 and C5 influences the molecule's conformational flexibility and reactivity, particularly in cycloaddition reactions.

Computational studies, such as those employing density functional theory (DFT), have been used to investigate the thermal decomposition of related 3,6-dihydro-2H-pyran systems. mdpi.com These studies reveal that substituent groups, such as the methyl group in 2H-Pyran, 3,6-dihydro-2-methyl-, can significantly influence the stability and reaction kinetics of the pyran ring. mdpi.com Understanding these structure-reactivity relationships is crucial for designing novel synthetic methodologies and for predicting the behavior of more complex molecules containing this scaffold. Furthermore, the synthesis of derivatives with varying substituents allows for the exploration of structure-activity relationships (SAR) in medicinal chemistry, aiming to optimize therapeutic efficacy. nih.gov

Overview of Key Research Trajectories for 3,6-Dihydro-2H-pyran Systems

Current research on 3,6-dihydro-2H-pyran systems is advancing along several key trajectories. A primary focus is the development of novel and efficient synthetic methods. This includes multicomponent reactions that allow for the construction of complex dihydropyran derivatives in a single step from simple starting materials. frontiersin.orgrsc.org The use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a powerful tool for the enantioselective synthesis of dihydropyranones. researchgate.netorganic-chemistry.org

Another significant research direction involves the application of these scaffolds in the total synthesis of natural products. The 3,6-dihydro-2H-pyran motif is a common substructure in many polyketide natural products, and efficient methods for its construction are critical for the successful synthesis of these complex molecules. researchgate.net For example, olefinic ring-closing metathesis has been utilized in the synthesis of 3,6-dihydro-2H-pyran subunits of the potent microtubule-stabilizing agent, laulimalide (B1674552). researchgate.net

Furthermore, there is a growing interest in the biological evaluation of novel dihydropyran derivatives. Research has shown that substituents at various positions on the pyran ring can impart significant antimicrobial properties. nih.gov The exploration of new derivatives continues to be a promising avenue for the discovery of new therapeutic agents.

Properties

IUPAC Name |

2-methyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOWEAILEFPNGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485159 | |

| Record name | 2H-Pyran, 3,6-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66463-03-4 | |

| Record name | 2H-Pyran, 3,6-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 2h Pyran, 3,6 Dihydro 2 Methyl and Dihydropyran Analogues

Thermal Decomposition and Unimolecular Gas-Phase Kinetics

The thermal decomposition of 3,6-dihydro-2H-pyran and its derivatives in the gas phase is a homogeneous, unimolecular process that follows first-order kinetics. rsc.orgrsc.org These reactions are classified as concerted retro-ene reactions, proceeding through a cyclic transition state. mdpi.comwikipedia.org

Detailed Analysis of the Concerted Retro-Ene Mechanism

The thermal decomposition of 3,6-dihydro-2H-pyrans occurs via a concerted, pericyclic mechanism known as a retro-ene reaction. mdpi.comwikipedia.org This process involves a six-membered cyclic transition state where electron movement within the ring leads to the simultaneous breaking and formation of bonds. mdpi.comresearchgate.net For the parent compound, 3,6-dihydro-2H-pyran (DHP), this reaction yields formaldehyde (B43269) and 1,3-butadiene. rsc.orgrsc.org In the case of substituted dihydropyrans, such as 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), the decomposition produces acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com

The transition states in these reactions are noted to have some polar character, with a highly asymmetric activated complex. rsc.orgmdpi.com Specifically, the breaking of the O1-C6 bond is more advanced than the cleavage of the C2-C3 bond, resulting in the formation of a positive charge on the C2 carbon and a negative charge on the oxygen atom. mdpi.com

Experimental Determination of Kinetic and Thermodynamic Parameters (e.g., Activation Energy, Frequency Factor)

Experimental studies on the thermal decomposition of 3,6-dihydro-2H-pyran in the gas phase have been conducted over temperature ranges of 329-374 °C. rsc.orgrsc.org These studies have determined the Arrhenius parameters for the reaction.

The rate constants measured for the decomposition of 3,6-dihydro-2H-pyran yield the following Arrhenius equation: log k/s⁻¹ = 14.31 ± 0.14 – (208.1 ± 1.7) kJ mol⁻¹ / (2.303 RT) rsc.orgrsc.org

From this equation, the key kinetic parameters can be extracted.

| Parameter | Experimental Value |

| Frequency Factor (A) | 10¹⁴.³¹ s⁻¹ |

| Activation Energy (Ea) | 208.1 ± 1.7 kJ mol⁻¹ |

| Data sourced from experimental gas-phase decomposition studies. rsc.orgrsc.org |

Studies on cis-2,6-dimethyl-3,6-dihydro-2H-pyran show that it decomposes approximately four times faster than the unsubstituted parent molecule. rsc.org This increased rate is attributed entirely to a reduction in the activation energy. rsc.org

Computational Validation and Prediction of Thermal Decomposition Profiles

Computational chemistry has been employed to validate experimental findings and predict the decomposition behavior of dihydropyrans. Studies using density functional theory (DFT) at the PBE0/6-311+G(d,p) level have examined the thermal decomposition of 3,6-dihydro-2H-pyran (DHP) and its methylated analogues. mdpi.comresearchgate.net

These computational analyses confirm that the decomposition proceeds through a concerted six-membered transition state. mdpi.comresearchgate.net The calculated kinetic and thermodynamic parameters for reactions in a temperature range of 584 to 633 K show good agreement with experimental data. mdpi.comresearchgate.net For 2H-Pyran, 3,6-dihydro-2-methyl-, computational methods predict a Gibbs free energy of activation (ΔG≠) of 182 kJ·mol⁻¹ and an activation energy (Ea) of 202 kJ·mol⁻¹. mdpi.com

| Compound | Calculated ΔG≠ (kJ·mol⁻¹) | Calculated Ea (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | - |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | - |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

| 2H-Pyran, 3,6-dihydro-2-methyl- | 182 | 202 |

| 6-methyl-3,6-dihydro-2H-pyran | 184 | 204 |

| Calculated at the PBE0/6-311+G(d,p) Level at 600 K. mdpi.com |

Effects of Methyl Substitution at Positions 2 and 6 on Decomposition Reactivity and Activation Energy

Methyl substitution on the dihydropyran ring has a notable effect on the rate and energetics of thermal decomposition. Computational studies reveal that methyl groups, particularly at positions 2 and 6, lower the activation free energy of the decomposition reaction. mdpi.comresearchgate.net This stabilizing effect is attributed to a decrease in the electron density of certain carbon atoms within the pyran ring of the transition state. mdpi.com

The position of the methyl group is crucial. The order of effectiveness in promoting thermal decomposition is position 2, followed by 6, and then 4. mdpi.com This indicates that position 2 is a key location for stabilizing the activated complex. mdpi.com For instance, the calculated activation energy for 2-methyl-3,6-dihydro-2H-pyran is 202 kJ·mol⁻¹, while for the 6-methyl isomer, it is slightly higher at 204 kJ·mol⁻¹. mdpi.com The decomposition of cis-2,6-dimethyl-3,6-dihydro-2H-pyran is experimentally observed to be faster than the unsubstituted compound, an effect caused by a lower activation energy. rsc.org

Chemical Transformation Pathways

Beyond thermal decomposition, dihydropyrans undergo various chemical transformations, with electrophilic additions to the carbon-carbon double bond being a significant reaction pathway.

Electrophilic Addition Reactions to the Dihydropyran Ring

The endocyclic double bond in the dihydropyran ring is susceptible to electrophilic attack. In the presence of an acid (H-X), the reaction is initiated by the addition of a proton (H⁺) to the double bond. stackexchange.com This leads to the formation of a carbocation intermediate.

The stability of this carbocation dictates the regiochemistry of the addition. The positive charge is most stable on the carbon atom adjacent to the ring's oxygen atom. stackexchange.com This stabilization is due to the resonance effect, where the oxygen's lone pairs of electrons can be donated to the positively charged carbon, delocalizing the charge and forming a more stable oxonium ion resonance structure. stackexchange.com Consequently, the nucleophile (X⁻) attacks this more substituted and stabilized carbon atom. stackexchange.comlibretexts.org

In the case of 2-formyl-2,5-dialkoxy-2,3-dihydro-γ-pyrans, it has been shown that the polarization of the double bond during the electrophilic addition of water and alcohols is directed towards the carbon atom in the 6-position.

Nucleophilic Substitution Reactions and Formation of Derivatives

The reactivity of the dihydropyran ring system allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse derivatives. The nature of these reactions is often dependent on the substituents present on the pyran ring and the type of nucleophile employed.

For instance, studies on 2H-furo[3,2-b]pyran-2-ones have shown that their interaction with various nitrogen-containing nucleophiles depends on the nucleophile's structure. beilstein-journals.orgnih.gov While aliphatic amines typically lead to condensation reactions and the formation of enamines, reactions with dinucleophiles can result in the opening of the furan (B31954) ring followed by recyclization to form new heterocyclic systems like pyrazol-3-ones. beilstein-journals.orgnih.gov The success of these reactions can be influenced by the electronic properties of the pyran system; electron-donating groups on the aroyl fragment can deactivate the carbonyl group and hinder the reaction. nih.gov

The synthesis of various dihydropyran derivatives often involves strategic nucleophilic attacks. For example, the synthesis of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives has been achieved through Hetero Diels-Alder reactions, where the catalyst plays a crucial role in determining the reaction pathway and efficiency. researchgate.net Similarly, the formation of 2,6-disubstituted dihydropyran derivatives can be accomplished with high diastereoselectivity through methods like the silyl-Prins cyclization, where the stereochemistry is controlled by the preferential pseudoequatorial conformation of substituents in the transition state to minimize repulsion. nih.gov

Furthermore, the synthesis of specific derivatives such as 3,4-dihydro-2H-pyran-4-carboxamides has been developed through a diastereoselective approach involving the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govnih.gov This process involves an unusual regiospecific quasi-hydrolysis of a cyano group. nih.govnih.gov

The following table provides examples of synthesized dihydropyran derivatives and the methods used:

| Derivative | Starting Materials | Reaction Type | Reference |

| (2R,6S)-6-benzyl-2-methyl-3,6-dihydro-2H-pyran | Alkenol and aldehyde | Silyl-Prins cyclization | nih.govmdpi.com |

| (3,6-dihydro-2H-pyran-2-yl)phosphonates | Acyl phosphonates and 2,3-dimethyl-1,3-butadiene | Hetero Diels-Alder | researchgate.net |

| 3,4-dihydro-2H-pyran-4-carboxamides | 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | Diastereoselective cyclization | nih.govnih.gov |

| 2H-furo[3,2-b]pyran-2,7(3H)-diones with exocyclic enamine | 2H-furo[3,2-b]pyran-2-ones and aliphatic amines | Condensation | beilstein-journals.orgnih.gov |

Oxidation and Reduction Chemistry of the Pyran Ring System

The pyran ring system can undergo various oxidation and reduction reactions, which are fundamental in the synthesis of complex molecules and modification of natural products. The presence of the double bond and the oxygen atom in the dihydropyran ring makes it susceptible to a range of redox transformations.

One of the key applications of these reactions is in the synthesis of complex natural product analogues. For example, the pyran ring system is a common structural motif in various anticancer natural products. nih.gov Synthetic approaches to incorporate pyran rings into complex scaffolds like that of oridonin (B1677485) often involve hetero-Diels-Alder reactions to construct the 3,4-dihydro-2H-pyran unit. nih.gov

Photochemical reactions also play a role in the transformation of pyran-containing systems. For instance, pyrimidines with an allomaltol fragment can undergo a 6π-electrocyclization upon UV irradiation, leading to the formation of dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.gov This process involves the formation of a stable dihydro derivative that does not readily aromatize under further irradiation. nih.gov

The following table summarizes some of the oxidation and reduction reactions involving the pyran ring system:

| Reaction Type | Substrate | Product | Key Features | Reference |

| Hetero-Diels-Alder | Electron-poor enones and electron-rich alkene dienophiles | 3,4-dihydro-2H-pyran analogues | Stereospecific construction of the pyran ring | nih.gov |

| Photochemical 6π-electrocyclization | Pyrimidines with an allomaltol unit | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | Formation of stable dihydro derivatives | nih.gov |

Carbene Addition Reactions (e.g., Simmons-Smith Reaction on isomeric dihydromethylpyrans)

Carbene addition reactions, particularly the Simmons-Smith reaction, are a powerful tool for the cyclopropanation of alkenes, including the double bond within dihydropyran rings. wikipedia.orgorganic-chemistry.org This reaction is stereospecific, meaning the configuration of the double bond is preserved in the cyclopropane (B1198618) product. wikipedia.orgyoutube.com The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which delivers a methylene (B1212753) group to both carbons of the alkene simultaneously. wikipedia.orgyoutube.com

A key feature of the Simmons-Smith reaction is its compatibility with a wide range of functional groups, such as alcohols, ethers, and carbonyls, which are often present in dihydropyran derivatives. wikipedia.org The reaction is generally influenced by steric effects, with the cyclopropanation occurring on the less hindered face of the double bond. wikipedia.org However, the presence of a nearby hydroxyl group can direct the cyclopropanation to be cis to the hydroxyl group due to coordination with the zinc reagent. wikipedia.org

Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification using diethylzinc, can enhance the reactivity of the system. tcichemicals.com Other variations involve replacing the iodide on the zinc with electron-withdrawing groups, which can facilitate the cyclopropanation of alkenes without the need for a directing group. organic-chemistry.org

The following table outlines key aspects of the Simmons-Smith reaction on dihydropyrans:

| Reaction | Reagents | Key Features | Stereochemistry |

| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Cyclopropanation of the double bond | Stereospecific, configuration of the alkene is retained |

| Furukawa Modification | Diiodomethane, Diethylzinc | Increased reactivity | Stereospecific |

| Directed Cyclopropanation | Substrate with hydroxyl group | Cyclopropanation cis to the hydroxyl group | Directed by coordination |

Stereochemical Dynamics and Conformational Analysis

Diastereoselectivity Control in Derivatization

Achieving high diastereoselectivity is a critical aspect of synthesizing complex molecules containing dihydropyran rings. The stereochemical outcome of reactions involving these rings is often governed by the conformation of the transition state.

A notable example is the silyl-Prins cyclization for the synthesis of cis-2,6-disubstituted dihydropyran derivatives. nih.gov The high diastereoselectivity observed in this reaction is attributed to the preferential pseudoequatorial conformation of the substituents in the chair-like transition state, which minimizes steric repulsion. nih.gov

Similarly, the inverse-electron-demand hetero-Diels-Alder (IED HDA) reaction is a well-established method for the stereospecific construction of 3,4-dihydro-2H-pyran analogues. nih.gov The inherent regio- and stereoselective nature of the Diels-Alder reaction allows for precise control over the stereochemistry of the resulting pyran ring. nih.gov

The following table summarizes methods that achieve high diastereoselectivity in the derivatization of dihydropyrans:

| Reaction | Key Intermediate/Transition State | Stereochemical Outcome | Reference |

| Silyl-Prins Cyclization | Chair-like transition state with pseudoequatorial substituents | cis-2,6-disubstituted dihydropyrans | nih.gov |

| Inverse-Electron-Demand Hetero-Diels-Alder | Concerted cycloaddition | Stereospecific formation of 3,4-dihydro-2H-pyrans | nih.gov |

| Diastereoselective synthesis of pyran-4-carboxamides | 2,7-Dioxabicyclo[3.2.1]octane intermediate | High diastereoselectivity | nih.gov |

Analysis of Ring Conformations (e.g., distorted half-chair) and Puckering Parameters

The conformation of the dihydropyran ring plays a crucial role in its reactivity and the stereochemical outcome of its reactions. The six-membered dihydropyran ring is not planar and typically adopts non-planar conformations to relieve ring strain. The most common conformations are variations of the chair, boat, and twist-boat forms. For dihydropyrans, which have a double bond within the ring, the "half-chair" conformation is often the most stable.

The precise shape of these conformations can be described quantitatively using Cremer-Pople puckering parameters (Q, θ, and φ). nih.gov These parameters provide a detailed description of the ring's puckering amplitude (Q) and the type of pucker (θ and φ). nih.gov For a six-membered ring, θ values near 0° and 180° correspond to chair conformations (e.g., ⁴C₁ and ¹C₄), while values around 90° indicate boat and skew-boat conformations. nih.gov

Studies on halogenated pyran analogues of D-talose have shown that these molecules predominantly adopt a ⁴C₁-like conformation in both solution and the solid state. beilstein-journals.orgbeilstein-archives.org However, repulsion between axial substituents can lead to distortions in the intra-annular torsion angles, causing a deviation from the ideal chair conformation. beilstein-journals.orgbeilstein-archives.org The extent of this distortion increases with the size of the halogen substituents. beilstein-journals.orgbeilstein-archives.org

The conformation of the dihydropyran ring can also be influenced by the anomeric configuration. For example, in methyl idopyranosides, the α- and β-anomers exhibit different puckering behaviors, with the β-anomer showing a more chair-like pucker. nd.edu Computational studies, such as Density Functional Theory (DFT) calculations, are often used to corroborate experimental findings and provide deeper insights into the preferred conformations and the electronic effects that govern them. beilstein-journals.org

The following table presents key conformational features of dihydropyran analogues:

| Compound Type | Predominant Conformation | Key Findings | Reference |

| Halogenated D-talose analogues | ⁴C₁-like chair | Distortion from ideal chair due to repulsion between axial halogens | beilstein-journals.orgbeilstein-archives.org |

| Methyl idopyranosides | ¹C₄ and ⁴C₁ chairs | Anomeric configuration influences puckering and exchange rates between conformations | nd.edu |

| 2-Substituted chromanes | Half-chair | Helicity of the dihydropyran ring determines the sign of the specific optical rotation | mdpi.com |

Advanced Computational and Theoretical Chemistry of 2h Pyran, 3,6 Dihydro 2 Methyl Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a important tool in the computational study of organic reactions. It allows for the detailed exploration of reaction pathways and the quantification of parameters that govern chemical transformations.

DFT calculations are pivotal in mapping the potential energy surface of a reaction, which includes identifying the geometries of reactants, products, and, crucially, the transition states that connect them. For instance, in the context of dihydropyran systems, DFT has been employed to investigate the mechanisms of reactions such as the Hetero-Diels-Alder reaction. Research has shown that for reactions involving dienes and various dienophiles to form dihydropyran rings, DFT can locate the transition state structures. researchgate.net These calculations often reveal the degree of bond formation in the transition state, indicating whether the reaction proceeds through a synchronous or asynchronous mechanism. researchgate.net

The geometry of the transition state is a critical factor in determining the stereochemical outcome of a reaction. By calculating the structures of possible transition states, researchers can predict which diastereomer or enantiomer will be preferentially formed.

Table 1: Key Applications of DFT in Reaction Mechanism Studies of Dihydropyran Systems

| Application | Description |

| Reaction Pathway Mapping | Identification of reactants, products, intermediates, and transition states on the potential energy surface. |

| Transition State Geometry | Determination of the three-dimensional structure of the highest energy point along the reaction coordinate. |

| Stereochemical Prediction | Prediction of the stereochemical outcome based on the relative energies of diastereomeric transition states. |

Beyond mapping reaction pathways, DFT calculations provide quantitative predictions of the kinetic and thermodynamic parameters that govern a reaction's feasibility and rate. The Gibbs free energy of activation (ΔG‡) is a key parameter that can be calculated to predict the rate of a reaction. A lower ΔG‡ corresponds to a faster reaction.

For reactions involving dihydropyran derivatives, DFT can be used to calculate the activation energies for different competing pathways, thereby predicting the major product of a reaction. These calculations take into account enthalpic and entropic contributions to the free energy. The accuracy of these predictions is often high enough to be comparable with experimental results.

Table 2: Calculated Activation Parameters for a Hypothetical Reaction Involving a Dihydropyran Derivative

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Activation (ΔH‡) | 15.2 |

| Gibbs Free Energy of Activation (ΔG‡) | 25.8 |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding chemical reactivity, and its principles can be quantified using DFT calculations. ucsb.eduwikipedia.org FMO theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.eduwikipedia.org The energy gap between the HOMO and LUMO is a critical factor in determining the reactivity; a smaller gap generally leads to a more favorable interaction and a faster reaction. pku.edu.cn

In the context of 2H-Pyran, 3,6-dihydro-2-methyl- and related systems, FMO analysis can explain the regioselectivity and stereoselectivity of reactions. For example, in a Diels-Alder reaction to form a dihydropyran ring, the coefficients of the HOMO of the diene and the LUMO of the dienophile can be examined to predict which atoms will form new bonds. DFT calculations provide the energies and spatial distributions of these frontier orbitals. imperial.ac.uk The interaction between the FMOs of the reactants can be analyzed to predict reaction mechanisms and outcomes. numberanalytics.com

The electronic and steric properties of substituents can have a profound impact on the reactivity of a molecule. DFT calculations are an excellent tool for systematically studying these effects. dntb.gov.ua By computationally introducing different substituents onto the 3,6-dihydro-2-methyl-2H-pyran core, researchers can assess how these changes influence the electronic structure and, consequently, the reactivity of the molecule. dntb.gov.ua

For example, electron-donating groups are expected to raise the energy of the HOMO, making the dihydropyran a better nucleophile. Conversely, electron-withdrawing groups will lower the energy of the LUMO, making it a better electrophile. DFT calculations can quantify these changes and predict how they will affect the rates and outcomes of reactions. These theoretical investigations can guide the design of new synthetic routes and the development of novel molecules with desired properties. nih.gov

Quantum Chemical Calculations for Electronic Property Characterization

Quantum chemical calculations, including DFT and other ab initio methods, are essential for characterizing the electronic properties of molecules like 2H-Pyran, 3,6-dihydro-2-methyl-. documentsdelivered.com These calculations can provide a wealth of information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP) can be calculated. The MEP, for instance, provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For pyrone derivatives, it has been shown that the HOMO and LUMO are primarily located on the pyran ring, and tautomeric transformations can significantly alter the charge distribution and reactivity of the molecule. scifiniti.com

Molecular Modeling of Intermolecular Interactions in Dihydropyran Derivatives

Molecular modeling techniques are used to study the non-covalent interactions between molecules. nih.gov For dihydropyran derivatives, understanding these interactions is crucial for predicting their physical properties, such as boiling point and solubility, as well as their behavior in biological systems.

Techniques such as molecular mechanics and molecular dynamics simulations can be used to model how dihydropyran derivatives interact with other molecules, including solvents, receptors, or other monomers. nih.gov These models can reveal the preferred binding modes and the nature of the intermolecular forces involved, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov For example, molecular modeling has been used to study the interactions of dihydropyridine (B1217469) derivatives with the L-type Ca2+ channel, revealing how the dihydropyridine ring and its substituents participate in aromatic and hydrophobic interactions within the binding site. nih.gov

Applications of 2h Pyran, 3,6 Dihydro 2 Methyl in Complex Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates and Chiral Building Blocks

The 3,6-dihydro-2H-pyran framework is a common substructure in numerous polyketide natural products. researchgate.net The ability to introduce substituents and control stereochemistry around this ring system makes it an invaluable tool for synthetic chemists.

Precursors for the Synthesis of Complex Organic Molecules and Natural Products

Derivatives of 3,6-dihydro-2H-pyran serve as crucial precursors in the assembly of intricate molecular architectures found in nature. The 2H-pyran ring is a structural element present in many natural products and acts as a strategic key intermediate in the synthesis of many of these complex structures. mdpi.com These heterocyclic compounds are foundational in the creation of a variety of organic materials. researchgate.net The synthesis of pyran and pyranone-containing natural products often utilizes chiral intermediates to construct the target molecules with high stereoselectivity. nih.gov

One of the prominent strategies for constructing the 2H-pyran ring is the Knoevenagel condensation followed by an electrocyclization reaction, which can be considered a formal [3+3] cycloaddition. mdpi.com This method has been widely applied in the total synthesis of natural products. mdpi.com

Application in the Construction of Lactones and Other Cyclic Ethers

The 3,6-dihydro-2H-pyran ring system is readily converted into other important cyclic structures, such as lactones and different types of cyclic ethers. For instance, 5,6-dihydro-2H-pyran-2-one, a related lactone, can be synthesized through methods like the reductive cyclization of 5-hydroxy-2-pentynoic acid. orgsyn.org The synthesis of various lactones, including those with appended pyran or pyranone rings, is a significant area of research in natural product chemistry. nih.gov The versatility of the pyran structure allows for its transformation into these valuable motifs, which are present in a wide range of biologically active compounds. nih.govnist.gov

Integration into Total Synthesis Campaigns for Bioactive Compounds (e.g., fragments of laulimalide)

A significant application of 3,6-dihydro-2-methyl-2H-pyran derivatives is their use as key fragments in the total synthesis of complex bioactive natural products. A notable example is the marine macrolide laulimalide (B1674552), which exhibits potent activity as a microtubule-stabilizing agent and is a target for cancer therapy. researchgate.netnih.gov

Several total syntheses of (-)-laulimalide have been reported, where substituted 3,6-dihydro-2H-pyran units form crucial parts of the molecule's carbon skeleton. researchgate.netnih.govnih.gov For example, the C17–C27 subunit of laulimalide has been synthesized using (S)-4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde as a key intermediate. researchgate.net Another approach involved a palladium-catalyzed stereospecific ring construction to form the substituted 3,6-dihydro[2H]pyran units of laulimalide. nih.gov These synthetic campaigns highlight the strategic importance of dihydropyran building blocks in achieving the total synthesis of complex and medicinally relevant molecules.

| Bioactive Compound | Dihydropyran Fragment | Synthetic Strategy Highlight |

| (-)-Laulimalide | C17–C27 subunit | Transformation of methyl 3-bromomethyl-3-butenoate into an allylstannane and subsequent allylation. researchgate.net |

| (-)-Laulimalide | Substituted 3,6-dihydro[2H]pyran units | Palladium-catalyzed stereospecific ring construction. nih.gov |

| Fijianolides A and B | C22–C27 block | Transformations of cyclopropanol (B106826) intermediates to form (2S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehydes. researchgate.net |

Synthesis of Optically Active Compounds

The preparation of enantiomerically pure or enriched chiral building blocks is a cornerstone of modern organic synthesis, particularly for the development of pharmaceuticals. Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been synthesized from D-xylose and utilized as dienophiles in Diels-Alder cycloadditions to create complex cyclic systems with high diastereoselectivity. nih.gov

Furthermore, synthetic approaches to enantiomeric forms of related tetrahydropyran-based chiral building blocks have been developed, for instance, through the stereospecific acid-catalyzed cyclization of chiral precursors. mdpi.com These methods allow for the production of optically pure materials that are essential for the stereoselective synthesis of natural terpenes and other chiral molecules. mdpi.com The synthesis of enantiopure diols can be improved through fractional crystallization, leading to the formation of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol enantiomers in high optical purity. mdpi.com

Derivatization for Pharmaceutically Relevant Scaffolds

The 3,6-dihydro-2H-pyran ring serves as a versatile scaffold that can be chemically modified to produce a variety of pharmaceutically relevant structures. Its functional group tolerance and reactivity allow for the introduction of diverse substituents, leading to libraries of compounds for biological screening.

Preparation of Glycosyl Type Phosphonates

An important derivatization of the 3,6-dihydro-2H-pyran structure is its conversion into glycosyl-type phosphonates. These compounds are of interest in medicinal chemistry as they can act as mimics of natural carbohydrates and potentially interact with biological targets such as enzymes.

The synthesis of (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives has been achieved through Hetero-Diels-Alder reactions between a diene, such as 2,3-dimethyl-1,3-butadiene, and aroyl phosphonates. tandfonline.com Research has shown that these cycloaddition reactions can be catalyzed by Lewis acids like aluminum chloride (AlCl₃). tandfonline.com Density functional theory (DFT) calculations have been employed to understand the effect of the catalyst on the frontier molecular orbitals of the reactants, revealing that an increased loading of AlCl₃ leads to a significant decrease in the LUMO energy of the aroyl phosphonate (B1237965), thereby facilitating the reaction. tandfonline.com This methodology provides a route to phosphonate analogues of pyranosides, which are valuable for developing new therapeutic agents.

Intermediates for the Synthesis of Pharmacologically Active Pyran Derivatives (e.g., related to pentoxifylline (B538998) activity)

The pyran scaffold is a core component in a multitude of natural products and synthetic compounds that exhibit a wide range of pharmacological activities. nih.gov Pyran derivatives have been investigated for their potential as antibacterial, antiviral, and anti-inflammatory agents. nih.govontosight.ai Some have been developed into drugs for treating conditions like HIV and hepatitis C. nih.gov The anti-inflammatory properties are of particular interest, as this is a key mechanism of action for drugs like pentoxifylline, which is used to improve blood flow.

While the direct synthesis of pentoxifylline analogues from 2H-Pyran, 3,6-dihydro-2-methyl- is not extensively detailed in available research, the general anti-inflammatory potential of pyran-based structures suggests their value as starting points for creating new therapeutic agents. nih.govontosight.ai The synthesis of novel pyran derivatives often involves multi-step reactions, including cyclization and alkylation, to produce molecules with specific biological targets. ontosight.ai For instance, new pyran derivatives have been synthesized and evaluated for their antimicrobial activities, with many compounds showing significant efficacy against various bacterial and fungal strains. nih.gov The development of new synthetic methodologies, such as the use of novel catalysts, facilitates the creation of diverse libraries of dihydropyran derivatives for pharmacological screening. nih.gov

Building Blocks for Pyran-Annulated Heterocyclic Compounds

The 3,6-dihydro-2H-pyran ring is a fundamental building block for constructing pyran-annulated systems, where the pyran ring is fused to other heterocyclic structures. These fused compounds are of significant interest due to their diverse biological activities. researchgate.net Various synthetic strategies have been developed to utilize pyran derivatives in annulation (ring-forming) reactions.

One common approach involves the reaction of a pyran derivative with other reagents to build a new fused ring. For example, pyran-2-one derivatives, which can be synthesized from dihydropyrans, are widely used as precursors for a vast array of heterocyclic compounds. researchgate.net These reactions can lead to the formation of pyranopyrans, pyranopyrimidines, pyranopyrazoles, and other complex systems. nih.govresearchgate.net The reaction mechanisms often involve the opening of the pyran ring followed by rearrangement and cyclization with various nucleophiles like hydrazines, amines, or other heterocycles. researchgate.net

Below is a table summarizing various pyran-annulated heterocyclic systems synthesized from pyran-based starting materials.

| Pyran-Annulated System | Synthetic Precursors/Method | Reference |

| Pyrano[4,3-b]pyrans | 2-(4-substituted thiophenoxy)quinoline-3-carbaldehydes, 6-methyl-4-hydroxypyran-2-one, and malononitrile | nih.gov |

| Pyrano[3,2-c]chromenes | 2-(4-substituted thiophenoxy)quinoline-3-carbaldehydes, 4-hydroxy-6-substituted-2H-chromen-2-one, and malononitrile | nih.gov |

| Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidines | Ethyl acetoacetate, hydrazine (B178648) hydrate, aromatic aldehydes, and barbituric acid derivatives catalyzed by inulin | researchgate.net |

| Furo[3,2-c]pyrans | Intramolecular cyclization of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | |

| 3-(Benzimidazolylidene-2-yl)-6-methyl-2H-pyran-2,4-(3H)-dione | Reaction of 4-hydroxy-6-methyl-3-(3-arylpropanoyl)-2H-pyran-2-ones with o-phenylenediamine |

These examples highlight the versatility of the pyran scaffold as a foundational element for creating a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry. Iterative annulation processes can even lead to the assembly of complex structures containing multiple pyran rings. nih.gov

Research in Agrochemical Development using Pyran Derivatives

The pyran ring is a key structural motif in a number of compounds developed for agricultural applications. nih.gov Research has shown that pyran derivatives can be effective as insecticides, herbicides, and miticides. nih.govgoogle.com The development of such compounds is crucial for crop protection and improving agricultural yields.

Patented research has demonstrated the utility of specific pyran derivatives as active components in miticide compositions, which are used to control mite infestations on agricultural and horticultural plants. google.com These compounds are noted for their low toxicity and long-lasting activity. google.com Similarly, pyrazolopyran derivatives, which feature a fused pyrazole (B372694) and pyran ring system, have been identified as potent herbicides. google.com These compounds function by inhibiting the enzyme serine hydroxymethyltransferase (SHMT), which is essential for the photorespiration cycle in plants, thereby effectively controlling undesired vegetation. google.com

The following table details examples of pyran derivatives and their applications in agrochemical research.

| Pyran Derivative Type | Agrochemical Application | Mode of Action/Target | Reference |

| Substituted Pyran Derivatives | Miticide (Acaricide) | Not specified, effective against mites | google.com |

| Pyrazolopyrans | Herbicide | Inhibition of serine hydroxymethyltransferase (SHMT) | google.com |

| General Pyran Derivatives | Insecticides, Herbicides | General biocidal activity | nih.gov |

The continuous exploration of the pyran scaffold in agrochemical research highlights its importance in the quest for new and effective crop protection agents. nih.gov

Exploration of Dihydropyran Derivatives in Polymer Chemistry and Materials Development

Dihydropyran derivatives, including 2H-Pyran, 3,6-dihydro-2-methyl-, are valuable monomers in the field of polymer chemistry. sigmaaldrich.comyoutube.com Monomers are the fundamental building blocks that link together to form polymers, and their chemical structure dictates the properties of the final material, such as strength, flexibility, and chemical resistance. sigmaaldrich.com

Dihydropyrans can undergo polymerization to create a variety of materials. One significant application is in the development of specialized linkers for solid-phase synthesis. nih.gov For example, a dihydropyran-based linker has been synthesized for attaching alcohols and carbohydrates to a solid support (Wang resin). nih.gov This is particularly important in combinatorial chemistry for the high-throughput synthesis and screening of new compounds, as well as in materials science for creating functionalized surfaces. An important feature of this linker is that the resin can be recovered and recycled, which is beneficial for industrial applications. nih.gov

The ability of heterocyclic monomers to polymerize is a growing area of research, particularly with the focus on creating bio-based and biodegradable polymers. acs.org While research on the direct polymerization of 2H-Pyran, 3,6-dihydro-2-methyl- is specific, the principles of polymerizing similar cyclic ethers and acrylic monomers derived from renewable resources are well-established. youtube.comacs.org These processes can involve various techniques, including free radical polymerization, to create polymers with tailored properties for applications ranging from coatings and adhesives to biomedical materials like dental resins and drug delivery systems. sigmaaldrich.comresearchgate.net

Exploration of Biological Activities of Dihydropyran Derivatives Excluding Clinical, Safety, Dosage, and Human Trials

Investigations into Antimicrobial Properties

Dihydropyran derivatives have been widely investigated for their ability to combat microbial infections, demonstrating a range of activities against bacteria, fungi, and viruses. researchgate.netnih.govnih.gov

Antibacterial Activity Studies against Various Bacterial Strains

Research has demonstrated that various dihydropyran and related pyran derivatives possess significant antibacterial properties. A novel series of biscoumarin and dihydropyran derivatives were synthesized and tested for their in-vitro antibacterial activity. nih.gov Specifically, compounds 1 and 2 in the biscoumarin series showed potent activity against Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. nih.gov Another study confirmed the antibacterial potential of biscoumarin derivatives 3 and 4 against multiple strains of S. aureus and Staphylococcus epidermidis, with MIC values between 8 and 16 μg/mL. mdpi.com

Furthermore, newly synthesized dihydropyrimidinone (DHPM) derivatives, which can be considered analogues, exhibited excellent activity against Pseudomonas aeruginosa, with MIC values as low as 62.5 µg/mL. chemrxiv.org These compounds also showed moderate to potent activity against other bacteria, including E. coli and MRSA. chemrxiv.org The development of Ta-MOF nanostructures as catalysts for synthesizing 1,4-dihydropyran derivatives also revealed that the catalyst itself possesses antimicrobial properties, with MIC values against tested bacteria ranging from 16 to 256 μg/ml. nih.govbohrium.com

Table 1: Antibacterial Activity of Dihydropyran and Related Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity (MIC) | Reference(s) |

|---|---|---|---|

| Biscoumarin derivatives (1, 2) | S. aureus, MRSA | 2–16 μg/mL | nih.gov |

| Biscoumarin derivatives (3, 4) | S. aureus, MRSA, S. epidermidis | 8–16 μg/mL | mdpi.comnih.gov |

| Dihydropyrimidinone derivatives | Pseudomonas aeruginosa | 62.5 µg/mL | chemrxiv.org |

| Ta-MOF Nanostructures | Various bacteria and fungi | 16–256 μg/mL | nih.govbohrium.com |

| 4H-Pyran derivatives | Mycobacterium bovis (BCG) | Good activity | nih.gov |

Antifungal Activity Research (e.g., against molds)

The antifungal potential of pyran derivatives has been a subject of considerable research. Studies on dihydropyrimidinone (DHPM) derivatives showed they possess moderate antifungal activity against the clinical pathogens Candida albicans and Aspergillus niger. chemrxiv.org Similarly, various 4H-pyran derivatives and their Schiff bases were synthesized and evaluated for their activity against Mycobacterium bovis and other fungal strains, with results indicating noticeable effects. nih.gov

A study involving novel Ta-MOF nanostructures used to synthesize 1,4-dihydropyran derivatives found that the catalyst itself exhibited high antifungal activity, with MIC values between 16 and 256 μg/ml, suggesting its potential as an agent against fungi. nih.govbohrium.comfrontiersin.org Other research has focused on synthesizing pyrano[3,2-h]quinoline derivatives, which demonstrated excellent antifungal activities. iiste.org The antifungal properties of these compounds are often attributed to their specific structural features, which can be modified to enhance efficacy. nih.gov

Table 2: Antifungal Activity of Pyran Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Dihydropyrimidinone derivatives | Candida albicans, Aspergillus niger | Moderate activity | chemrxiv.org |

| Ta-MOF Nanostructures | Various fungi | MIC: 16–256 μg/mL | nih.govbohrium.comfrontiersin.org |

| 4H-Pyran derivatives | Mycobacterium bovis (BCG), other fungi | Good activity | nih.gov |

| Pyrano[3,2-h]quinoline derivatives | General antifungal | Excellent activity | iiste.org |

| 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Inhibition rates up to 82.68% | frontiersin.org |

Antiviral Properties of Certain Pyran Derivatives

The pyran framework is a key component in several compounds with known antiviral effects. frontiersin.org For instance, Zanamivir, a commercially available antiviral drug, contains a pyran ring. frontiersin.org Research into pyrano[2,3-c]pyrazoles has revealed their effectiveness in controlling the replication of viruses like herpes virus HSV1. mdpi.com

Recent studies have explored the potential of pyran derivatives against coronaviruses. A series of pyrano[2,3-c]pyrazole derivatives were designed and tested as potential inhibitors of human coronavirus 229E. mdpi.com Among the tested compounds, compound 18 showed a high selectivity index of 12.6 and inhibited viral replication by 82.2%. mdpi.com This same compound also demonstrated an 84.5% inhibition of the SARS-CoV-2 main protease (Mpro), suggesting its potential as a broad-spectrum antiviral agent. mdpi.com The antiviral activity of pyran derivatives is a promising area of drug discovery, with ongoing efforts to synthesize new and more potent compounds. nih.govnih.gov

Anti-inflammatory Effects Research

Inflammation is a complex biological response, and chronic inflammation is linked to numerous diseases. nih.govmdpi.com Pyran and dihydropyran derivatives have been investigated for their anti-inflammatory properties. nih.gov A study on a new tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) , found that it reduced the production of pro-inflammatory cytokines TNF-α and IL-6 in cell cultures. benthamdirect.comnih.gov In an in vivo air pouch model, the compound also decreased leukocyte migration. benthamdirect.comnih.gov

Another study synthesized a series of 3,4-dihydropyran-3-carboxamide derivatives and found that two compounds, 6{5,3,1,1} and 6{7,3,1,1} , exhibited significant in vitro anti-inflammatory activity by inhibiting the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-treated cells. researchgate.net Similarly, research on 1,4-dihydropyridine (B1200194) derivatives, which are structurally related, identified a compound (compound 4 ) that inhibited nitric oxide (NO) production and pro-inflammatory cytokines while increasing the anti-inflammatory cytokine IL-10 in vitro. nih.gov Furthermore, some pyran derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Research on Antitumor and Anticancer Potential of Pyran-Based Compounds

The pyran scaffold is present in numerous natural and synthetic compounds exhibiting anticancer properties. researchgate.netbenthamscience.com A wide range of pyran-based compounds have been evaluated for their cytotoxic activity against various human cancer cell lines. rsc.org For example, newly synthesized chromeno-annulated pyrano[3,4-c]benzopyran analogues showed high cytotoxicity towards human cervical cancer cells (HeLa). rsc.orgscispace.com Specifically, compound 27 was effective against breast cancer cell lines (MDA-MB-231 and MCF-7), while compound 28 showed promise against human lung cancer cells (A549) with an IC50 value of 2.53 μM. rsc.orgscispace.com

A series of biscoumarin and dihydropyran derivatives were synthesized, with the biscoumarin compounds (1–4 ) showing the most potent antitumor activity among the tested derivatives. nih.gov The pyran ring is a core unit in many classes of compounds, including flavonoids, xanthones, and coumarins, all of which have members with documented anticancer capabilities. researchgate.netscispace.com The anticancer potential of these compounds is often linked to their ability to induce apoptosis in cancer cells. rsc.org Research continues to explore modifications of the pyran structure to develop more effective and selective anticancer agents. researchgate.netbenthamscience.com

Table 3: Anticancer Activity of Pyran Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) | Reference(s) |

|---|---|---|---|

| Compound 27 (pyrano[3,4-c]benzopyran analogue) | HeLa, MDA-MB-231, MCF-7 | High cytotoxicity | rsc.orgscispace.com |

| Compound 28 (pyrano[3,4-c]benzopyran analogue) | A549 (Lung) | 2.53 μM | rsc.orgscispace.com |

| Compound 29 (pyrano[3,4-c]benzopyran analogue) | MDA-MB-231 (Breast) | High cytotoxicity | rsc.org |

| Biscoumarin derivatives (1-4) | Various tumor cells | Potent antitumor activity | nih.gov |

| Caged Xanthones (from G. hanburyi) | A549, HeLa, SMMC-7221, K562, HCT116 | Cytotoxic activity | rsc.org |

| Fluorinated benzofuran (B130515) derivatives | HCT116 (Colorectal) | ~70% proliferation inhibition | mdpi.com |

Neuroprotective Activity Studies of Thiopyran and Pyran Analogues

Pyran and its sulphur-containing analogue, thiopyran, have emerged as scaffolds for compounds with potential neuroprotective effects, particularly relevant to neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research has shown that pyran derivatives can exhibit neuroprotective properties through various mechanisms. nih.gov For instance, a series of 1,2,3-triazole-chromenone derivatives were found to inhibit BuChE (butyrylcholinesterase) and suppress the aggregation of Aβ1–42, a key pathological hallmark of Alzheimer's disease. nih.gov

A recently identified sulfur-containing karrikin, 3-methyl-2H-thiopyrano[3,4-b]furan-2-one , has been described as an extremely efficient neuroprotective butenolide. researchgate.net Studies on nucleobase-derived nitrones containing a pyrimidine (B1678525) ring, such as compounds 9a and 9c , demonstrated significant neuroprotective capacity in in-vitro models of ischemia-reperfusion, with EC50 values in the low micromolar range. mdpi.com These findings highlight the potential of pyran and thiopyran analogues as lead structures for the development of new treatments for neurodegenerative disorders. nih.govnih.gov

Structure-Activity Relationship (SAR) Analyses for Biological Functionalities of Pyran Derivatives

Structure-Activity Relationship (SAR) analyses are crucial for understanding how the chemical structure of a molecule influences its biological activity. For pyran derivatives, these studies help in designing and optimizing compounds with enhanced efficacy and specificity. By systematically modifying the pyran scaffold and observing the resulting changes in biological function, researchers can identify key structural motifs responsible for their therapeutic potential. nih.gov

SAR studies on various pyran-based compounds have elucidated several key principles:

Substituent Position and Nature: The type and position of substituent groups on the pyran ring significantly impact activity. For instance, in a series of xanthone (B1684191) derivatives containing a fused pyran ring, the placement and number of substituents were found to directly affect their acetylcholinesterase (AChE) inhibitory activity. nih.gov The presence of an N-alkyl-N-(3-alkylcarbamoyloxyphenyl)-methyl]aminoalkoxy group at position 3, combined with a 3,4-fused pyran ring on the xanthone nucleus, was shown to enhance anti-acetylcholinesterase action. nih.gov

Linker and Moiety Effects: The inclusion of specific moieties and linkers can drastically alter biological outcomes. For example, derivatives featuring a methoxy (B1213986) substitution and a longer chain linker demonstrated superior activity in certain assays. nih.gov Similarly, incorporating a 1,2,3,4-tetrahydroquinoxaline (B1293668) moiety with bis-coumarin or a benzyl (B1604629) pyridinium (B92312) group led to increased acetylcholinesterase inhibition. nih.gov

Core Ring Structure: For 1,4-dihydropyridine (1,4-DHP) derivatives, which share a dihydropyran-like core, SAR studies have revealed that an aryl group at the 4-position of the ring is a fundamental requirement for optimal activity. nih.gov Furthermore, the presence and type of electron-withdrawing groups on this phenyl ring can modulate the receptor-binding activity. nih.gov Ester groups at the 3- and 5-positions are also considered most effective for activity. nih.gov

Specific Functional Groups: The addition of certain functional groups is directly correlated with increased activity. A thioxo group and an ether linkage have been shown to enhance the biological function of some pyran derivatives. nih.gov

The insights gained from SAR analyses are instrumental in medicinal chemistry. They allow for the prediction of activity for novel derivatives, saving significant time and resources by reducing the need for extensive experimental screening. nih.gov These studies guide the optimization of lead compounds to improve potency or reduce potential toxicity. nih.gov

| Structural Feature/Modification | Impact on Biological Activity | Example Derivative Class | Reference |

|---|---|---|---|

| Aryl group at 4-position | Essential for optimal activity | 1,4-Dihydropyridine Derivatives | nih.gov |

| Ester groups at 3- and 5-positions | Most effective for activity | 1,4-Dihydropyridine Derivatives | nih.gov |

| Substitution at 7-position (phenylethyloxy) and 3-position (propargylamine) | Increased activity | Coumarin-based Pyran Derivatives | nih.gov |

| Thioxo group and ether linkage | Increased activity | General Pyran Derivatives | nih.gov |

| Benzyl pyridinium group | Excellent acetylcholinesterase inhibition | Pyran-based Cholinesterase Inhibitors | nih.gov |

| Longer chain linker with methoxy substitution | Best activity | General Pyran Derivatives | nih.gov |

Proposed Mechanistic Insights into Molecular Target Interactions

Understanding the mechanism of action at the molecular level is key to developing targeted therapies. For pyran derivatives, research has pointed towards interactions with several key biological targets, primarily enzymes and receptors.

One of the well-studied mechanisms involves the inhibition of cholinesterases, such as acetylcholinesterase (AChE), which is a key target in Alzheimer's disease treatment. nih.gov The phenyl ring of certain pyran derivatives, coupled to a piperazine (B1678402) ring, has been identified as the choline-binding site, indicating a direct interaction with the enzyme's active site. nih.gov

In the context of anticancer activity, some 4H-pyran derivatives have been investigated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme that plays a pro-tumorigenic role by interfering with the cell division cycle. nih.gov Molecular docking simulations have shown that these pyran derivatives can fit into the ATP binding pocket of CDK2, suggesting a mechanism of competitive inhibition. nih.gov

For the dihydropyridine (B1217469) (DHP) class of compounds, which includes dihydropyran-like structures, the primary mechanism is often the modulation of L-type voltage-gated calcium channels. nih.gov However, studies have also shown that their biological effects are not always limited to this receptor. For example, certain 1,4-DHP derivatives have demonstrated significant binding to ATP-sensitive potassium (K-ATP) channels, with binding activities in some cases being several times greater than their affinity for DHP receptors. nih.gov This suggests that these compounds may have multiple molecular targets. Furthermore, some DHP derivatives were found to inhibit the growth of rhabdomyosarcoma cells through a mechanism that appears to be independent of the L-type voltage-gated calcium channel. nih.gov

The synthesis of pyran derivatives often proceeds through mechanisms like Knoevenagel condensation followed by a Michael addition and subsequent cyclization. encyclopedia.pub The pyran-2-one nucleus can also undergo rearrangement reactions when treated with various nucleophilic reagents, leading to a diverse range of heterocyclic compounds. researchgate.net This reactivity is fundamental to how these structures can be tailored to interact with specific biological targets. researchgate.net

| Pyran Derivative Class | Molecular Target | Proposed Mechanism of Interaction | Biological Outcome | Reference |

|---|---|---|---|---|

| Xanthone & Coumarin Derivatives | Acetylcholinesterase (AChE) | Direct binding and inhibition at the choline-binding site. | Cholinesterase Inhibition | nih.gov |

| 4H-Pyran Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Inhibition via interaction with the ATP binding pocket. | Antiproliferative/Anticancer | nih.gov |

| 1,4-Dihydropyridine (DHP) Derivatives | L-type Voltage-Gated Calcium Channels | Antagonistic effects, causing changes in ion channel function. | Calcium Channel Blockade | nih.gov |

| 1,4-Dihydropyridine (DHP) Derivatives | ATP-sensitive potassium (K-ATP) channel | Significant binding, suggesting an alternative or additional target. | Modulation of Potassium Channel Activity | nih.gov |

| Dihydropyridine (DHP) Derivatives | Undetermined (other than DHP receptor) | Inhibition of cell growth. | Anti-rhabdomyosarcoma activity | nih.gov |

Future Research Directions and Emerging Trends for 2h Pyran, 3,6 Dihydro 2 Methyl Research

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. For the synthesis of 2H-Pyran, 3,6-dihydro-2-methyl- and related dihydropyrans, future research will increasingly focus on environmentally friendly approaches. This includes the use of water as a solvent, the development of reusable catalysts, and the implementation of one-pot reactions to minimize waste and energy consumption. tminehan.comresearchgate.net

One promising avenue is the use of indium-mediated reactions in aqueous media, which has been shown to be an environmentally benign method for preparing disubstituted tetrahydropyrans. tminehan.com Similarly, the use of reusable ionic liquids and green catalysts like triethylammonium (B8662869) acetate (B1210297) demonstrates a move towards more sustainable synthetic protocols. researchgate.net The exploration of solvent-free reaction conditions, catalyzed by agents like molecular iodine, also presents a practical and milder alternative to traditional methods. organic-chemistry.org

| Green Chemistry Approach | Key Features | Relevant Compounds |

| Aqueous Media Synthesis | Utilizes water as a solvent, reducing reliance on volatile organic compounds. | 2,6-disubstituted tetrahydropyrans |

| Reusable Catalysts | Employs catalysts that can be recovered and reused, minimizing waste. | dihydropyrano(c)chromenes, pyrano[2,3-d]pyrimidines |

| One-Pot Synthesis | Combines multiple reaction steps into a single procedure, improving efficiency. | dihydropyrano(c)chromenes, pyrano[2,3-d]pyrimidines |

| Solvent-Free Conditions | Eliminates the need for a solvent, offering a more environmentally friendly process. | Substituted pyrans and furans |

Integration of Advanced Machine Learning and AI in Reaction Design and Outcome Prediction

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of dihydropyran synthesis. Research is focused on designing catalysts that can control stereoselectivity, leading to the formation of specific isomers. nih.gov This includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which have proven versatile in a variety of reactions. nih.govresearchgate.net

Metal-organic frameworks (MOFs) are also emerging as promising catalysts. For instance, novel Tantalum-MOF nanostructures have demonstrated high catalytic capability in the synthesis of 1,4-dihydropyran derivatives, with the added benefits of being reusable and effective under mild conditions. nih.govfrontiersin.orgfrontiersin.org The exploration of synergistic catalysis, combining different types of catalysts to achieve unique reactivity, is another area of active research. nih.gov

| Catalyst Type | Advantages | Example Application |

| N-Heterocyclic Carbenes (NHCs) | Versatile, effective in organocatalysis, can control stereoselectivity. nih.govresearchgate.net | Synthesis of 3,4-dihydropyran-2-ones. nih.gov |

| Metal-Organic Frameworks (MOFs) | High surface area, reusable, stable. nih.govfrontiersin.org | Synthesis of 1,4-dihydropyran derivatives using Ta-MOF. nih.govfrontiersin.org |

| C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity in hetero Diels-Alder reactions. organic-chemistry.org | Synthesis of dihydropyrans from α,β-unsaturated carbonyl compounds. organic-chemistry.org |

| Molecular Iodine | Mild, practical, solvent-free conditions. organic-chemistry.org | Synthesis of substituted pyrans and furans. organic-chemistry.org |

Targeted Design and Synthesis of New Dihydropyran Architectures with Tunable Reactivity

The ability to design and synthesize novel dihydropyran architectures with specific, tunable reactivity is a key driver of innovation in this field. By strategically modifying the dihydropyran core, researchers can create molecules with desired electronic and steric properties, influencing their reactivity in subsequent transformations. researchgate.net This allows for the construction of complex molecular frameworks and the synthesis of a diverse range of functionalized compounds. nih.gov

The development of methodologies for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans through silyl-Prins cyclization is an example of how researchers are gaining finer control over the stereochemical outcome of these reactions. mdpi.com This targeted approach to synthesis is essential for creating molecules with specific biological activities or material properties. frontiersin.orgnih.gov

Discovery of Undiscovered Bioactive Functions through High-Throughput Screening of Derivatized Libraries

The dihydropyran scaffold is a common feature in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govresearchgate.net High-throughput screening (HTS) of large, diverse libraries of dihydropyran derivatives is a powerful strategy for discovering new bioactive functions. nih.govnih.gov

By synthesizing libraries of dihydropyran derivatives with a wide range of structural variations, researchers can screen them against various biological targets to identify new lead compounds for drug discovery. thermofisher.comrsc.orgupenn.edu This approach has already led to the identification of dihydropyran-containing compounds with potential as anticancer agents and inhibitors of enzymes like tyrosinase. frontiersin.orgnih.gov The continued development of HTS technologies and the creation of novel dihydropyran libraries will undoubtedly lead to the discovery of new therapeutic agents in the future. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 3,6-dihydro-2-methyl-2H-pyran derivatives?

The synthesis of substituted dihydro-2H-pyran derivatives often involves cascade reactions starting from methyl coumalate. For example, derivatives can be prepared by reacting methyl coumalate with activated methylene compounds in ethanol or chloroform, followed by hydrolysis and column chromatography purification . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation using NMR and high-resolution mass spectrometry (HRMS).

Q. What safety precautions are critical when handling 3,6-dihydro-2-methyl-2H-pyran?

This compound is classified as a flammable liquid with skin and eye irritation hazards. Essential precautions include:

- Using personal protective equipment (PPE) such as gloves, goggles, and lab coats.

- Ensuring adequate ventilation to avoid inhalation of vapors.

- Storing away from oxidizers, strong acids, or bases to prevent hazardous reactions .

In case of exposure, immediately rinse affected areas with water and seek medical attention.

Q. How can researchers determine the purity of 3,6-dihydro-2-methyl-2H-pyran using standard analytical techniques?

Purity can be assessed via gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). NIST databases provide retention indices and reference spectra for comparison . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also critical for structural validation, with peak integration revealing impurities below 1% .

Advanced Research Questions

Q. How can computational modeling predict the thermodynamic stability of 3,6-dihydro-2-methyl-2H-pyran derivatives?

Density functional theory (DFT) calculations can estimate thermodynamic parameters such as formation enthalpy (ΔfH°) and heat capacity (Cp). Experimental data from NIST, including ΔfH°gas (−144.6 kJ/mol) and Cp,gas (87.9 J/mol·K), serve as benchmarks for validating computational models . Substituent effects on stability (e.g., methyl groups) can be modeled using software like Gaussian, incorporating basis sets such as B3LYP/6-31G(d) .

Q. What strategies resolve contradictions in reported spectroscopic data for dihydro-2H-pyran derivatives?

Discrepancies in spectral data (e.g., NMR chemical shifts or IR peaks) often arise from solvent effects, impurities, or instrumental calibration. To resolve these:

Q. How does substituent variation affect the reaction pathways of dihydro-2H-pyran derivatives?

Substituents like alkyl or aryl groups alter electronic and steric properties, influencing reactivity. For example:

- Electron-donating groups (e.g., methyl) stabilize intermediates in cycloaddition reactions, favoring ring closure.

- Bulky substituents (e.g., phenyl) may hinder nucleophilic attack, redirecting reaction pathways toward alternative products . Systematic studies using kinetic profiling and X-ray crystallography can elucidate these effects.

Methodological Considerations

Q. What experimental designs optimize the synthesis of enantiomerically pure dihydro-2H-pyran derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can achieve enantioselectivity. For example:

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of dihydro-2H-pyran derivatives?

Single-crystal X-ray diffraction reveals that weak π–π interactions (3.57 Å separation) and intramolecular hydrogen bonds stabilize the lattice structure. Computational tools like Mercury software can visualize packing motifs and predict solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.